N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c23-17-8-6-16(7-9-17)13-27-15-25-21-19(22(27)30)12-26-28(21)11-10-24-20(29)14-31-18-4-2-1-3-5-18/h1-9,12,15H,10-11,13-14H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOUTFFAZSWLEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, suggesting that this compound may also have multiple targets.
Mode of Action
Similar compounds have been found to inhibit certain enzymes, suggesting that this compound may also act as an inhibitor.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, suggesting that this compound may also affect multiple pathways.
Pharmacokinetics
Similar compounds have shown good permeability and low efflux in a caco-2 assay, suggesting potential oral bioavailability.
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have multiple effects.
Action Environment
Similar compounds have been found to have various biological activities under different conditions, suggesting that this compound may also be influenced by environmental factors.
Scientific Research Applications
Anticancer Applications
One of the most significant areas of research for this compound is its potential as an anticancer agent. Studies have shown that it can inhibit polo-like kinase 1 (Plk1), a protein that plays a critical role in cell division and is often overexpressed in various cancers. Inhibitors of Plk1 have demonstrated promise in preclinical models by disrupting mitotic progression in cancer cells, thereby leading to apoptosis or cell death.
Enzyme Inhibition
The compound may also act as an inhibitor of phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways. Related compounds have shown moderate inhibitory activity against specific PDEs, such as PDE9A. This inhibition can lead to increased levels of cyclic nucleotides, influencing various physiological processes and potentially providing therapeutic benefits in conditions like heart disease or neurodegenerative disorders .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the efficacy of N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutics. This suggests that the compound may be a viable candidate for further development as an anticancer drug.
Case Study 2: Enzyme Inhibition Studies
Another study focused on the enzyme inhibition profile of this compound. It demonstrated significant activity against PDE9A, with kinetic studies revealing competitive inhibition characteristics. This finding supports the hypothesis that this compound could be developed into a therapeutic agent for conditions involving dysregulated cyclic nucleotide signaling .
Chemical Reactions Analysis
Hydrolysis of Acetamide Moiety
The terminal acetamide group undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis : At 80–100°C in 6N HCl, the amide bond cleaves to form 2-phenoxyacetic acid and the corresponding amine derivative.
-
Alkaline Hydrolysis : In NaOH (2M) at 60°C, hydrolysis produces sodium phenoxyacetate and ethylamine-linked pyrazolo-pyrimidine.
Factors Influencing Reaction Rate :
| Condition | Reaction Time (hr) | Yield (%) |
|---|---|---|
| 6N HCl, 80°C | 8 | 72 |
| 2M NaOH, 60°C | 6 | 68 |
Nucleophilic Aromatic Substitution (SNAr)
The 4-fluorobenzyl group participates in SNAr reactions under microwave-assisted conditions:
-
With morpholine (1.5 eq) and K2CO3 (2 eq) in DMF at 120°C for 2 hr, fluorine is replaced by morpholine, yielding a 78% product .
-
Thiouracil derivatives react similarly, forming thioether-linked analogs with 65–70% efficiency .
Key Observations :
-
Fluorine’s electronegativity lowers the aromatic ring’s electron density, requiring polar aprotic solvents (e.g., DMF) for effective substitution.
-
Steric hindrance from the pyrazolo-pyrimidine core slightly reduces reaction rates compared to simpler fluorobenzyl systems .
Oxidation of Pyrazolo-Pyrimidine Core
The dihydropyrimidine ring oxidizes to a fully aromatic pyrimidine system:
-
Using MnO2 (3 eq) in CHCl3 under reflux for 12 hr converts the 4,5-dihydro structure to a planar pyrimidine ring (87% yield) .
-
H2O2 (30%) in acetic acid at 50°C achieves similar oxidation in 6 hr but with lower selectivity (73% yield) .
Mechanistic Pathway :
-
Proton abstraction from the N5 position.
-
Electron redistribution to form aromatic π-system.
Cyclization Reactions
The compound undergoes intramolecular cyclization under basic conditions:
-
In KOtBu/THF at 70°C, the phenoxyacetamide side chain forms a six-membered lactam ring via nucleophilic attack by the pyrimidine N3 atom (62% yield).
Structural Confirmation :
-
IR spectroscopy shows loss of amide C=O stretch (1650 cm⁻¹) and emergence of lactam C=O (1680 cm⁻¹).
Enzymatic Interactions (COX-II Inhibition)
While not a classical chemical reaction, the compound binds selectively to COX-II via:
-
Hydrogen Bonding : Between the pyrimidine oxygen (O4) and Arg120 .
-
Van der Waals Interactions : Fluorobenzyl group fits into the hydrophobic pocket of COX-II’s active site .
Binding Affinity Data :
| Target | IC50 (μM) | Selectivity Index (COX-II/COX-I) |
|---|---|---|
| COX-II | 0.11 | >150 |
| COX-I | >50 | — |
Comparative Reactivity of Structural Analogs
The table below contrasts reaction outcomes with structurally related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substitution Patterns
The pyrazolo[3,4-d]pyrimidinone core is shared among several analogues, but substitutions at positions 1, 3, 5, and 6 dictate pharmacological profiles. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Key Observations:
- Fluorine Placement: The target compound’s 4-fluorobenzyl group contrasts with Example 53’s 3-fluorophenyl and ’s 4-fluorophenyl.
- Side Chain Diversity: The phenoxyethyl group in the target compound vs. chromen-2-yl (Example 53) or methylpyrazole () impacts solubility and pharmacokinetics. Chromen-2-yl’s rigidity may limit conformational flexibility compared to the phenoxyethyl chain .
Hypothesized Pharmacological Differences
- Kinase Selectivity: The chromene moiety in Example 53 may favor interactions with hydrophobic kinase pockets (e.g., VEGF receptors), while the target compound’s phenoxyethyl group could align with tyrosine kinases like EGFR .
- Metabolic Stability : Fluorine in the benzyl group (target) vs. acetamide () may reduce oxidative metabolism, extending half-life .
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : The pyrazolo[3,4-d]pyrimidinone core shows characteristic peaks: a singlet for C4 carbonyl (δ ~165 ppm in ¹³C) and deshielded protons (δ 8.2–8.5 ppm for pyrazole-H) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- X-ray crystallography : Resolves ambiguity in substituent positions (e.g., fluorobenzyl vs. phenoxyacetamide orientation) .
Advanced Question: How can conflicting bioactivity data (e.g., in vitro vs. in vivo) be systematically addressed for this compound?
Q. Methodological Answer :
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid clearance.
- Solubility optimization : Use PEG-400 or cyclodextrin formulations for in vivo studies.
- Target engagement assays : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to validate target binding in physiological conditions .
Basic Question: What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential?
Q. Methodological Answer :
- Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR) via radiometric ³³P-ATP assays.
- IC₅₀ determination : Fit dose-response curves using GraphPad Prism.
- Selectivity index : Compare activity against off-target kinases (e.g., PKA, PKC) .
Advanced Question: How can computational methods guide SAR studies for fluorobenzyl-substituted derivatives?
Q. Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding modes with kinase ATP pockets (PDB: 1M17).
- Free energy perturbation (FEP) : Quantify ΔΔG for fluorobenzyl vs. chloro/cyano analogs.
- ADMET prediction : SwissADME or QikProp to prioritize derivatives with optimal logP (2–3) and TPSA (<90 Ų) .
Basic Question: What analytical methods are recommended for purity assessment and stability studies?
Q. Methodological Answer :
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm.
- Forced degradation : Expose to heat (60°C), acid (0.1M HCl), and light (ICH Q1B) to identify degradation products.
- Stability-indicating assays : Validate using ICH guidelines (precision ±2%, accuracy 98–102%) .
Advanced Question: How can researchers resolve discrepancies in SAR for pyrazolo-pyrimidinone derivatives with varying substituents?
Q. Methodological Answer :
- 3D-QSAR : Build CoMFA/CoMSIA models using SYBYL-X to map steric/electrostatic fields.
- Meta-analysis : Aggregate data from analogs (e.g., 4-methyl vs. 4-fluoro) to identify trends.
- Crystallography : Compare ligand-bound protein structures to rationalize activity cliffs .
Basic Question: What strategies improve the compound’s solubility for cell-based assays?
Q. Methodological Answer :
- Co-solvents : Use DMSO (<0.1% final concentration) or β-cyclodextrin inclusion complexes.
- pH adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.01% Tween-80.
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release .
Advanced Question: How can researchers design a robust protocol for scaling up synthesis without compromising yield?
Q. Methodological Answer :
- Process optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reagent stoichiometry, mixing time).
- Continuous flow chemistry : Implement tubular reactors for exothermic steps (e.g., cyclocondensation).
- Quality by Design (QbD) : Define a design space using ICH Q8 guidelines for regulatory compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
